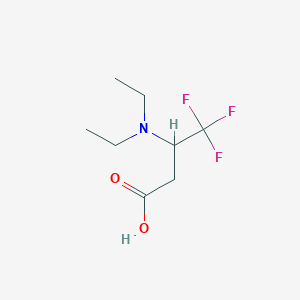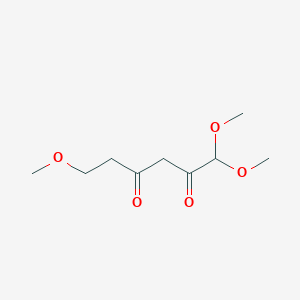
1,1,6-Trimethoxyhexane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,6-Trimethoxyhexane-2,4-dione is an organic compound with the molecular formula C9H16O5 and a molecular weight of 204.22 g/mol . This compound is characterized by the presence of three methoxy groups and a hexane backbone with two ketone functionalities at positions 2 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,6-Trimethoxyhexane-2,4-dione can be synthesized through various organic reactions. One common method involves the reaction of 2,4-hexanedione with methanol in the presence of an acid catalyst . The reaction proceeds through the formation of hemiacetals, which are subsequently converted to the trimethoxy derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,1,6-Trimethoxyhexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1,6-Trimethoxyhexane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,6-Trimethoxyhexane-2,4-dione involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. It can form covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
2,6,6-Trimethyl-2-cyclohexene-1,4-dione: Similar in structure but with a cyclohexene backbone.
2,4-Hexanedione: Lacks the methoxy groups present in 1,1,6-Trimethoxyhexane-2,4-dione.
Properties
Molecular Formula |
C9H16O5 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1,1,6-trimethoxyhexane-2,4-dione |
InChI |
InChI=1S/C9H16O5/c1-12-5-4-7(10)6-8(11)9(13-2)14-3/h9H,4-6H2,1-3H3 |
InChI Key |
DVUKKMIBGWHIIB-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(=O)CC(=O)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


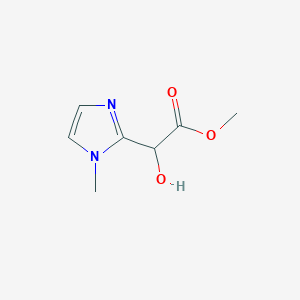
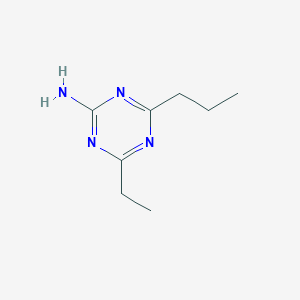
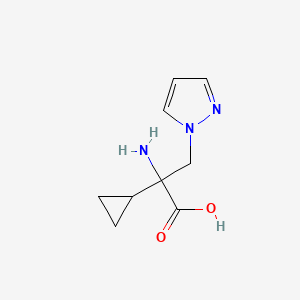
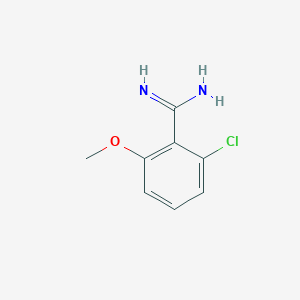
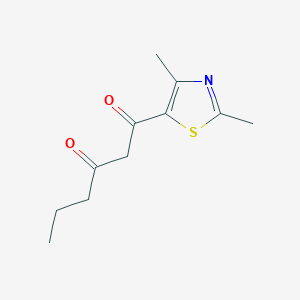
![Cis-3-benzyl-1,5-dimethyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13637056.png)
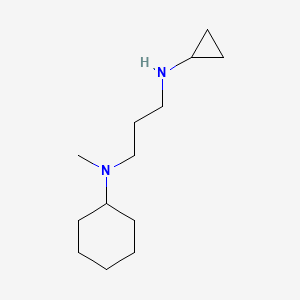


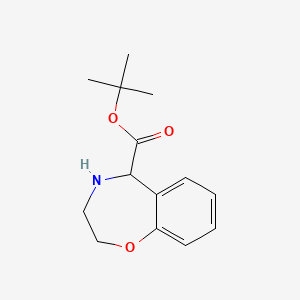

![tert-butyl N-[3-(2-methylpropanoyl)cyclobutyl]carbamate](/img/structure/B13637082.png)

